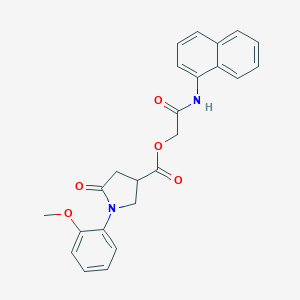
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as NAO, is a synthetic compound that has been widely used in scientific research. NAO is a potent inhibitor of mitochondrial complex I, which plays a crucial role in cellular energy production.
Wirkmechanismus
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as a potent inhibitor of mitochondrial complex I by binding to the ubiquinone-binding site of the enzyme. This results in the inhibition of electron transfer from NADH to ubiquinone, leading to a decrease in mitochondrial respiration and ATP production. This compound has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of ROS production, and the activation of cell death pathways. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, suggesting its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its potent inhibitory effect on mitochondrial complex I, its ability to induce ROS production, and its neuroprotective effects. However, this compound has some limitations, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for the use of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in scientific research. One potential direction is the development of novel derivatives of this compound with improved potency and selectivity for complex I inhibition. Another direction is the investigation of the role of complex I inhibition in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Finally, the therapeutic potential of this compound and its derivatives should be further explored in preclinical and clinical studies.
Synthesemethoden
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multistep process involving the condensation of 2-naphthylamine and 2-oxoethyl acrylate, followed by the reaction with 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
2-(1-Naphthylamino)-2-oxoethyl 1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been widely used in scientific research to study the role of mitochondrial complex I in various cellular processes, including energy metabolism, oxidative stress, and cell death. This compound has been shown to be an effective tool to investigate the function of complex I in different cell types, including neurons, cardiomyocytes, and cancer cells.
Eigenschaften
Molekularformel |
C24H22N2O5 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C24H22N2O5/c1-30-21-12-5-4-11-20(21)26-14-17(13-23(26)28)24(29)31-15-22(27)25-19-10-6-8-16-7-2-3-9-18(16)19/h2-12,17H,13-15H2,1H3,(H,25,27) |
InChI-Schlüssel |
XQOABMBOBQVUCF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)

![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)